Methyl 2,3-dichloropropionate
Overview
Description
Methyl 2,3-dichloropropionate, also known as this compound, is a useful research compound. Its molecular formula is C4H6Cl2O2 and its molecular weight is 156.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67382. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Herbicide Efficacy
Methyl 2,3-dichloropropionate, particularly in the form of dichlofop-methyl, is used as a selective herbicide. It effectively controls wild oat in wheat crops by inhibiting auxin-stimulated elongation in plants. Dichlofop-methyl functions as a strong auxin antagonist, with its metabolite dichlofop inhibiting root growth through a different mechanism. This dual action makes it effective in differentiating between target and non-target species (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).
Soil Fumigation and Pest Management
This compound derivatives like 1,3-dichloropropene are used in soil fumigation as alternatives to methyl bromide. They show efficacy in controlling nematodes and weeds in various crops such as cucumber, ginger, and tomato. These compounds are considered in integrated pest management strategies, providing a balance between pest control and ecological risk management (Qiao, Shi, Wang, Ji, & Wang, 2011; Mao, Wang, Yan, Xie, Li, Guo, & Cao, 2012; Qiao, Zhu, Wang, Ji, & Wang, 2012).
Photolytic Degradation Studies
The photolysis of this compound derivatives has been studied to understand their environmental degradation. For instance, 2,2-dichloropropionic acid degrades under UV light, forming products like carbon dioxide, chloride ion, and pyruvic acid. Such studies are crucial for assessing the environmental impact and degradation pathways of these chemicals (Tanaka & Wien, 1973).
Chemical Synthesis and Labeling
This compound is used in chemical synthesis, particularly in the production of labeled compounds for research. For example, 2,2-dichloropropionic acid has been synthesized with carbon-14 labeling, useful in tracing and studying the behavior of herbicides in various systems (Tanaka & Wien, 1976).
Soil Microbial Diversity
The impact of 1,3-dichloropropene on soil microbial communities has been investigated. It shows that while there may be initial effects on bacterial diversity, these impacts are short-term and transitory, suggesting a limited ecological impact of this fumigant (Liu, Cheng, Wang, Wang, & Qiao, 2015).
Safety and Hazards
Methyl 2,3-dichloropropionate is considered hazardous. It causes severe skin burns and eye damage . It is also suspected of causing genetic defects . It is a combustible liquid . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Methyl 2,3-dichloropropionate is a chemical compound used in various applications, including as a pharmaceutical intermediate . .
Mode of Action
It’s known that it can be used to produce 2-chloro-acrylic acid methyl ester at heating
Pharmacokinetics
It’s known that the compound is a liquid at room temperature, with a boiling point of 63 °c . Its density is 1.33 g/cm3 at 20 °C , which may influence its distribution and bioavailability in the body.
Properties
IUPAC Name |
methyl 2,3-dichloropropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O2/c1-8-4(7)3(6)2-5/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHMODDLBXETIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884004 | |
Record name | Propanoic acid, 2,3-dichloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3674-09-7 | |
Record name | Propanoic acid, 2,3-dichloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3674-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 2,3-dichloro-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2,3-dichloropropionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67382 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2,3-dichloropropionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9373 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 2,3-dichloro-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 2,3-dichloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,3-dichloropropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.855 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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